

Spectroscopic Properties of Pigment Red 112: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Pigment red 112*

Cat. No.: *B035991*

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This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. **Pigment Red 112**, a monoazo pigment from the Naphthol AS group. This document is intended for researchers, scientists, and professionals in drug development, presenting available quantitative data, detailed experimental protocols, and visual workflows for spectroscopic analysis.

Data Presentation

Quantitative spectroscopic data for **Pigment Red 112** is somewhat limited in publicly accessible literature, particularly for UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR). However, Raman spectroscopic data is available, alongside general physical and chemical properties from technical data sheets.

Table 1: General and Physical-Chemical Properties of **Pigment Red 112**

Property	Value
Common Name	Pigment Red 112 (PR 112)
C.I. Name	C.I. 12370
CAS Number	6535-46-2[1][2][3][4][5][6]
Chemical Class	Monoazo, Naphthol AS
Molecular Formula	C ₂₄ H ₁₆ Cl ₃ N ₃ O ₂ [2]
Molecular Weight	484.76 g/mol [2]
Appearance	Bright red powder[3][4][5]
Density	1.5 - 1.6 g/cm ³ [4][6]
Oil Absorption	30-50 ml/100g[4][5]
Heat Stability	170 °C[4]
Light Fastness	7-8 (on a scale of 1-8)[4][5]

Table 2: Raman Spectroscopy Data for **Pigment Red 112**

Raman Shift (cm ⁻¹)
400
523
646
769
892
1015
1138
1261
1384
1507
1630
1753
1876
1999

Source: Infrared and Raman Users Group (IRUG) Spectral Database, Record ROD00454.[7]

Note on Unavailable Spectroscopic Data:

- UV-Vis Absorption: Specific absorption maxima (λ_{max}) for **Pigment Red 112** in various solvents are not readily found in the surveyed literature. As a Naphthol AS pigment, it is expected to exhibit strong absorption bands in the visible region, which is characteristic of the azo chromophore.[8]
- Fluorescence Emission: Detailed fluorescence data, including excitation and emission maxima, for **Pigment Red 112** are not available in the reviewed scientific papers. The fluorescence properties of organic pigments can be complex, often influenced by their solid-state structure and intermolecular interactions.[9][10]

- NMR Spectroscopy: The inherent low solubility of azo pigments like **Pigment Red 112** in standard deuterated solvents presents a significant challenge for solution-state NMR analysis.^[11] While specialized techniques exist to analyze poorly soluble compounds, specific ¹H and ¹³C NMR chemical shift assignments for **Pigment Red 112** have not been reported in the available literature.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of organic pigments, which can be adapted for **Pigment Red 112**.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_{max}) of **Pigment Red 112** in a suitable solvent.

Materials and Equipment:

- **Pigment Red 112**
- Spectroscopic grade solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide)
- Dual-beam UV-Vis spectrophotometer
- Matched quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Solvent Selection: Identify a suitable solvent in which **Pigment Red 112** is sufficiently soluble to yield a clear solution.
- Sample Preparation:

- Prepare a stock solution by accurately weighing a small amount of the pigment and dissolving it in the chosen solvent within a volumetric flask.
- From the stock solution, prepare a dilute working solution with an expected absorbance in the range of 0.2-1.0 AU to ensure adherence to the Beer-Lambert law.
- Instrumentation and Measurement:
 - Power on the spectrophotometer and allow the lamps to stabilize.
 - Set the desired wavelength range for the scan (e.g., 300-700 nm).
 - Fill a cuvette with the pure solvent to serve as the reference (blank) and place it in the reference beam path.
 - Fill a second cuvette with the pigment solution and place it in the sample beam path.
 - Acquire the absorption spectrum.
- Data Analysis:
 - The resulting spectrum will show absorbance as a function of wavelength.
 - Identify the wavelength at which the highest absorbance is recorded; this is the λ_{max} .

Raman Spectroscopy

Objective: To obtain the vibrational spectrum of solid **Pigment Red 112** to identify its characteristic Raman scattering peaks.

Materials and Equipment:

- **Pigment Red 112** (powder)
- Raman microscope
- Laser source (e.g., 785 nm or 633 nm)
- Microscope slides

Procedure:

- **Sample Preparation:** A small amount of the pigment powder is placed on a clean microscope slide.
- **Instrumentation and Calibration:**
 - The Raman system is calibrated using a certified silicon standard.
 - A laser with a longer wavelength (e.g., 785 nm) is often preferred for colored organic pigments to minimize fluorescence interference.
- **Data Acquisition:**
 - The sample is placed on the microscope stage and brought into focus.
 - The laser is focused on a small spot of the pigment.
 - Raman scattering is collected over a defined spectral range (e.g., 200-2000 cm^{-1}). Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good signal-to-noise ratio without causing thermal degradation of the sample.
- **Data Processing:**
 - The acquired spectrum may require baseline correction to remove any underlying fluorescence background.
 - The positions of the Raman bands are then determined and reported in wavenumbers (cm^{-1}).

NMR Spectroscopy

Objective: To prepare a sample of **Pigment Red 112** for NMR analysis to the extent that its solubility allows.

Materials and Equipment:

- **Pigment Red 112**
- High-purity deuterated solvent (e.g., DMSO-d₆)
- 5 mm NMR tubes
- Vortex mixer and/or sonicator
- Micro-filtration assembly (e.g., a pipette with a cotton or glass wool plug)

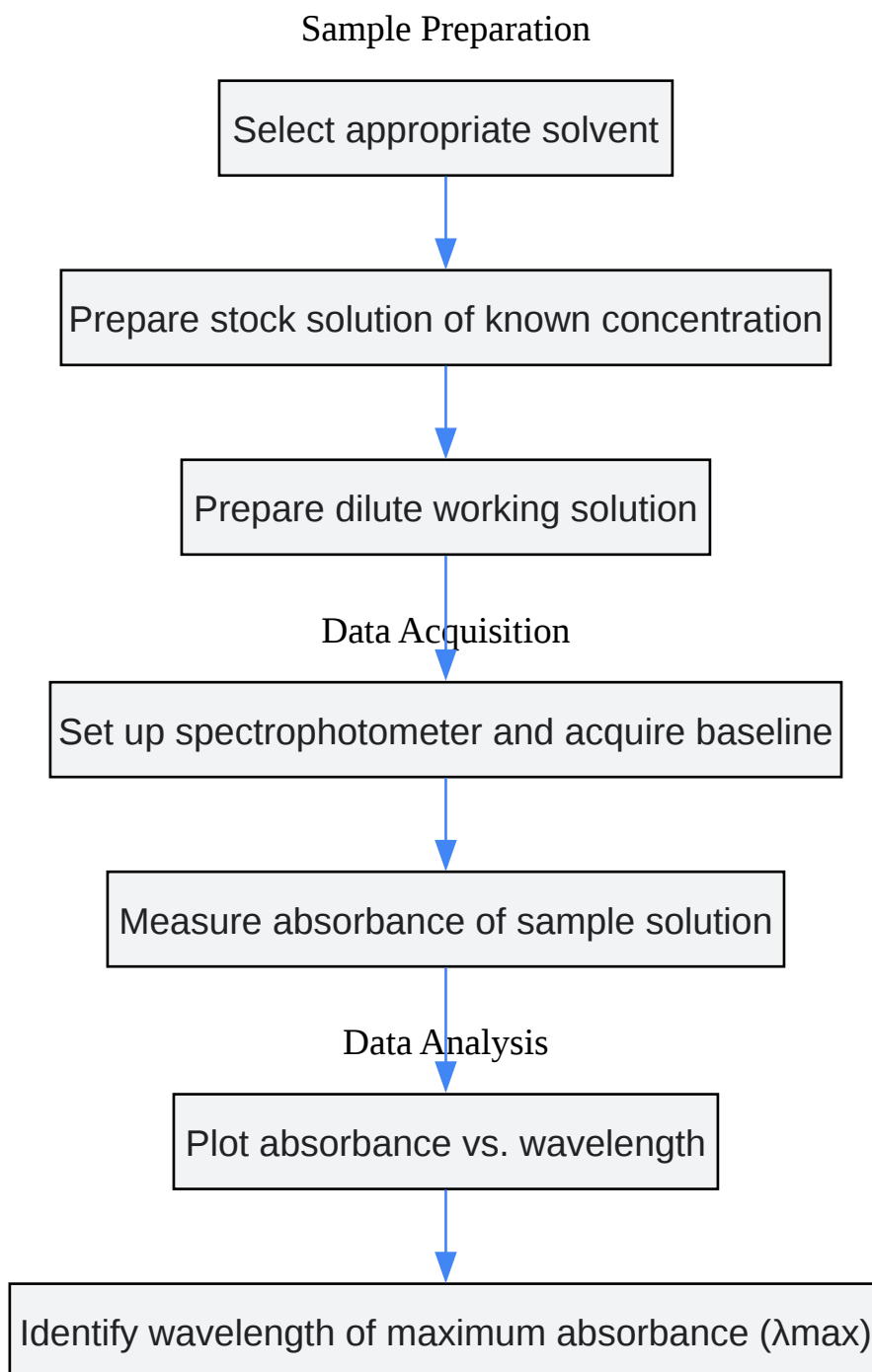
Procedure:

- **Sample Preparation:**
 - Due to low solubility, a relatively larger amount of pigment (10-30 mg for ¹³C NMR) is weighed into a clean, dry vial.[\[12\]](#)[\[13\]](#)
 - Approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, is added.[\[14\]](#)[\[15\]](#)
 - The mixture is agitated using a vortex mixer and/or sonicated to maximize dissolution. Gentle heating may be cautiously applied if the compound's stability permits.
- **Filtration:** It is critical to remove any suspended solid particles, as they will degrade the quality of the NMR spectrum by interfering with the magnetic field homogeneity.[\[12\]](#)[\[14\]](#)[\[15\]](#)
The solution should be filtered through a pipette packed with a small plug of cotton or glass wool directly into the NMR tube.[\[14\]](#)[\[15\]](#)
- **NMR Tube Filling:** The clear, filtered solution is transferred to the NMR tube to the appropriate height (typically around 4-5 cm).[\[14\]](#)
- **Data Acquisition:** The sample is then placed in the NMR spectrometer. A high number of scans is typically required to obtain a spectrum with an adequate signal-to-noise ratio, especially for ¹³C NMR.

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

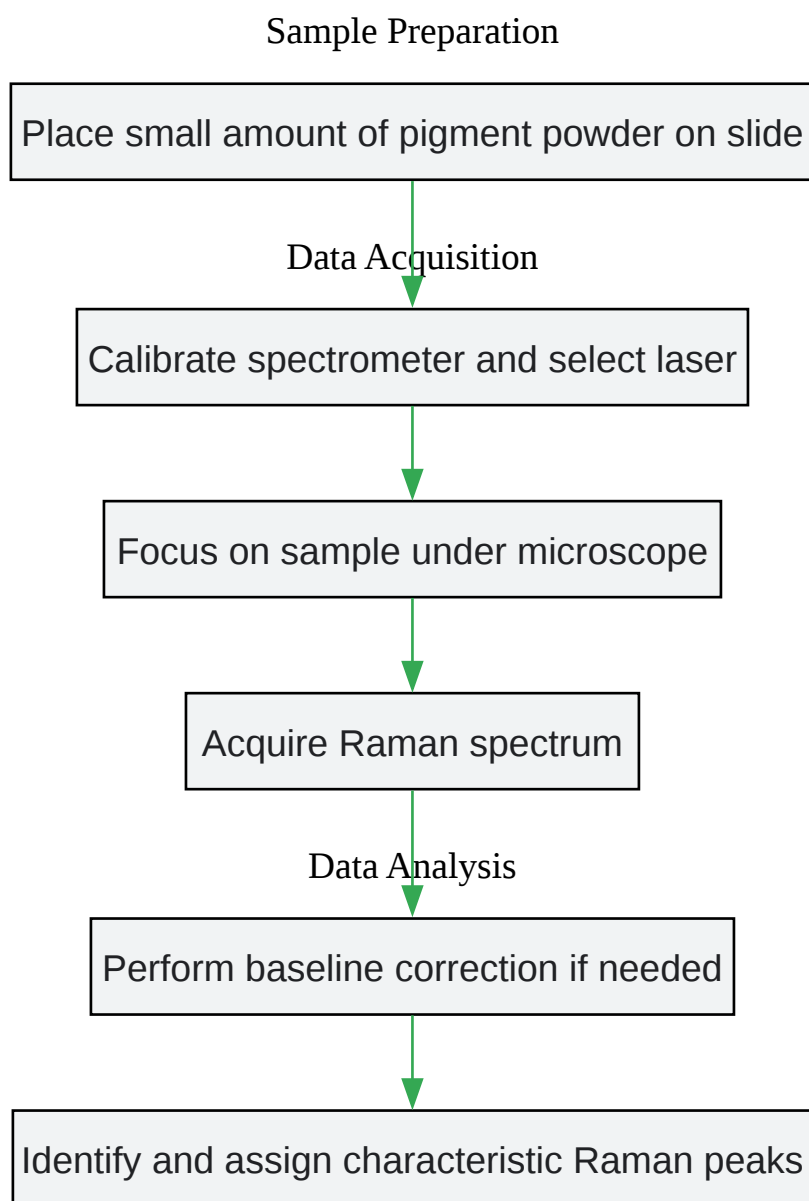
UV-Vis Spectroscopy Experimental Workflow



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Caption: A generalized workflow for UV-Vis spectroscopic analysis.

Raman Spectroscopy Experimental Workflow

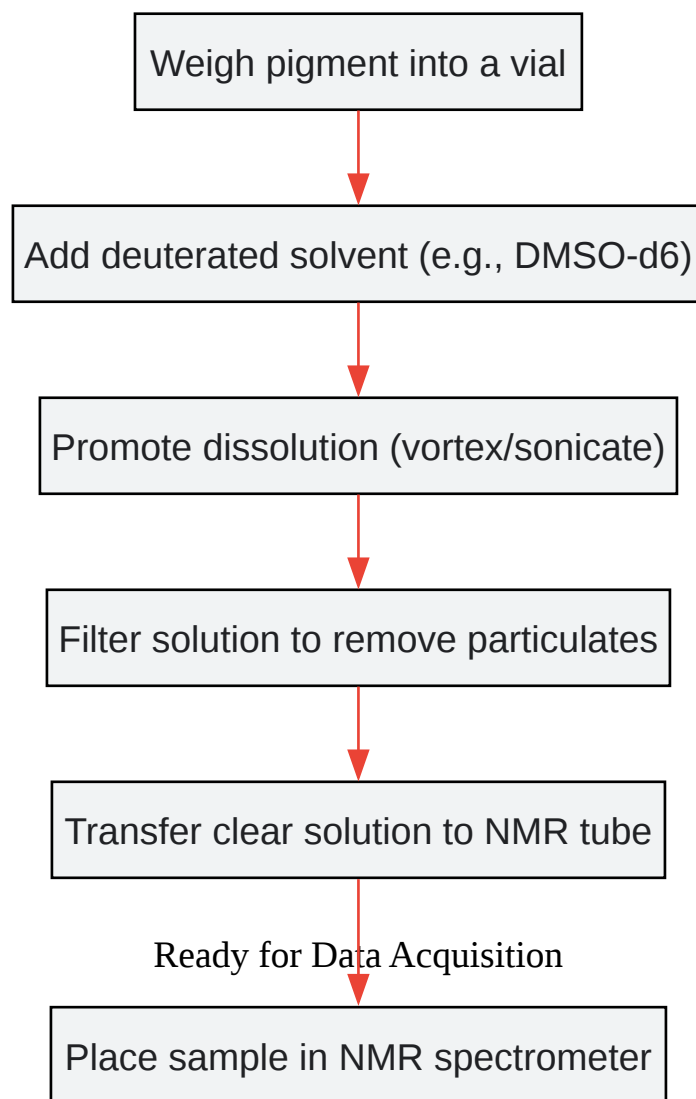


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Caption: A generalized workflow for Raman spectroscopic analysis.

NMR Spectroscopy Sample Preparation Workflow

Sample Preparation for Poorly Soluble Pigment



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Caption: A generalized workflow for preparing a poorly soluble pigment for NMR analysis.

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